![molecular formula C13H10FN3O3S B1230383 N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230383.png)
N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide is a carbonyl compound and an organohalogen compound.
Wissenschaftliche Forschungsanwendungen
Dual Channel Detection of Ions and Bio-Imaging
N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide is used in the development of chemosensors for the detection of ions such as Cd2+ and CN−. These chemosensors are beneficial for environmental monitoring and bio-imaging applications. The chemosensor mentioned in the study by Ravichandiran et al. (2020) exhibits specific fluorescence responses to these ions, which aids in their detection. This technology has been successfully applied in bio-imaging within live cells and zebrafish larvae, demonstrating its potential in biological research (Ravichandiran et al., 2020).
Antibacterial Activity
Compounds structurally similar to N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide have shown promise in antibacterial applications. For example, research by Aghekyan et al. (2020) involves synthesizing and testing derivatives for antibacterial activity. These studies contribute to the development of new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Aghekyan et al., 2020).
Cyclometallation Studies
Cyclometallation reactions involving compounds structurally related to N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide are of interest in the field of coordination chemistry. Nonoyama et al. (1989) discuss the preparation of these compounds and their reactions to form palladaselenaheterocycles. Such research provides insights into the synthesis and properties of new metal complexes, which have various applications in catalysis and materials science (Nonoyama & Nonoyama, 1989).
Insecticidal and Biting Deterrent Activities
Research on derivatives of this compound family has also explored their use as insect repellents and insecticides. A study by Tabanca et al. (2013) on 4-fluorobenzoic acid hydrazides and 1,3,4-oxadiazoles, which are structurally related, shows potential in this field. These compounds demonstrated significant biting deterrent and larvicidal activities against Aedes aegypti, a mosquito species known to transmit diseases like dengue and Zika (Tabanca et al., 2013).
Eigenschaften
Produktname |
N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide |
|---|---|
Molekularformel |
C13H10FN3O3S |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10FN3O3S/c14-9-5-3-8(4-6-9)11(18)16-17-13(21)15-12(19)10-2-1-7-20-10/h1-7H,(H,16,18)(H2,15,17,19,21) |
InChI-Schlüssel |
OHSHOWVQMFXDNB-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
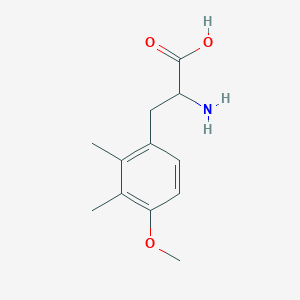
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
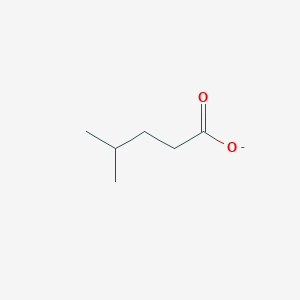

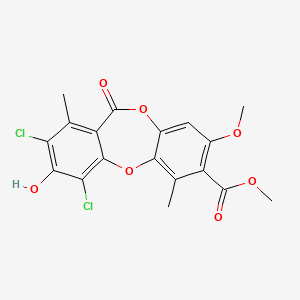
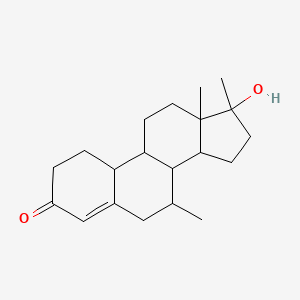
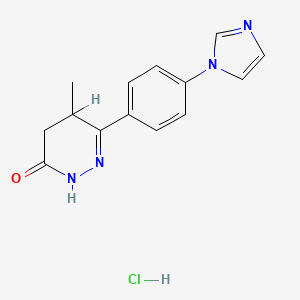
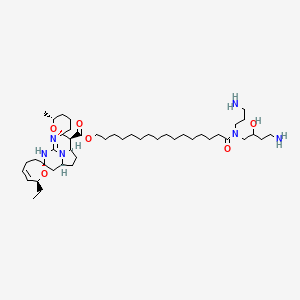
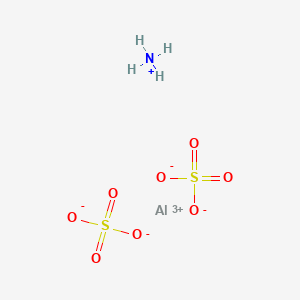
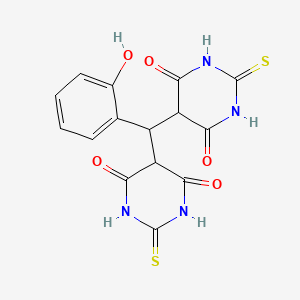
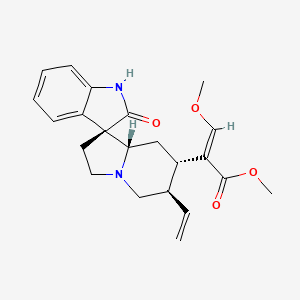
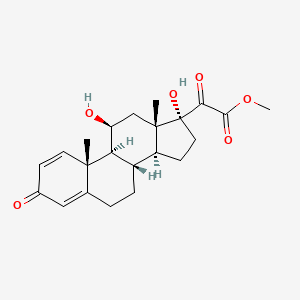
![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)